REACTION_CXSMILES
|
[ClH:1].[F:2][C:3]1([F:18])[CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7][C:4]21[CH2:6][CH2:5]2>C(O)C>[ClH:1].[F:2][C:3]1([F:18])[CH2:10][NH:9][CH2:8][CH2:7][C:4]21[CH2:6][CH2:5]2 |f:3.4|
|
Name
|
|
Quantity
|
3.29 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
592 mg
|
Type
|
reactant
|
Smiles
|
FC1(C2(CC2)CCN(C1)C(=O)OC(C)(C)C)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
WASH
|
Details
|
The solid residue was washed with tert-butylmethylether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1(C2(CC2)CCNC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 404 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |